molecular formula C12H11N3O2 B4841975 N-(6-methoxy-3-pyridinyl)isonicotinamide

N-(6-methoxy-3-pyridinyl)isonicotinamide

Cat. No. B4841975
M. Wt: 229.23 g/mol
InChI Key: IQZBSOABMMIATF-UHFFFAOYSA-N
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Description

“N-(6-methoxy-3-pyridinyl)isonicotinamide” is a chemical compound that is related to isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This compound is used for material synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is related to that of isonicotinamide . The compound has a molecular weight of 263.68 . The SMILES string representation of the molecule is O=C(NC(C=N1)=CC=C1OC)C2=CC(Cl)=NC=C2 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular formula of C12H10ClN3O2 and a molecular weight of 263.68 .

Advantages and Limitations for Lab Experiments

N-(6-methoxy-3-pyridinyl)isonicotinamide has several advantages as a drug candidate for lab experiments. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, there is still much to be learned about the long-term effects of this compound on biological systems.

Future Directions

There are several future directions for research on N-(6-methoxy-3-pyridinyl)isonicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research on the long-term effects of this compound on biological systems, particularly with regard to its potential use as a therapeutic agent.

Scientific Research Applications

N-(6-methoxy-3-pyridinyl)isonicotinamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of PARP enzymes, which play a key role in DNA repair. Inhibition of PARP enzymes has been shown to be effective in the treatment of certain types of cancer, such as breast and ovarian cancer. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11-3-2-10(8-14-11)15-12(16)9-4-6-13-7-5-9/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZBSOABMMIATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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